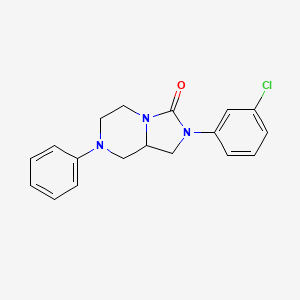
Hexahydro-2-(3-chlorophenyl)-7-phenylimidazo(1,5-a)pyrazin-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Chlorophenyl)-7-phenylhexahydroimidazo[1,5-a]pyrazin-3(2H)-one is a complex organic compound that belongs to the class of imidazo[1,5-a]pyrazines This compound is characterized by its unique structure, which includes a hexahydroimidazo ring fused with a pyrazine ring, and substituted with a 3-chlorophenyl and a phenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chlorophenyl)-7-phenylhexahydroimidazo[1,5-a]pyrazin-3(2H)-one typically involves multistep organic reactions. One common synthetic route includes the following steps:
Formation of the Imidazo Ring: This can be achieved through a condensation reaction between a suitable diamine and a diketone.
Cyclization: The intermediate product undergoes cyclization to form the hexahydroimidazo ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-Chlorophenyl)-7-phenylhexahydroimidazo[1,5-a]pyrazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Aplicaciones Científicas De Investigación
2-(3-Chlorophenyl)-7-phenylhexahydroimidazo[1,5-a]pyrazin-3(2H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated as a potential drug candidate for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mecanismo De Acción
The mechanism of action of 2-(3-Chlorophenyl)-7-phenylhexahydroimidazo[1,5-a]pyrazin-3(2H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparación Con Compuestos Similares
Similar Compounds
Imidazo[1,2-a]pyrimidines: These compounds share a similar imidazo ring structure but differ in the fused ring system.
Pyrazolo[3,4-d]pyrimidines: These compounds have a pyrazolo ring fused with a pyrimidine ring, offering different chemical properties.
Uniqueness
2-(3-Chlorophenyl)-7-phenylhexahydroimidazo[1,5-a]pyrazin-3(2H)-one is unique due to its specific substitution pattern and the combination of the hexahydroimidazo and pyrazine rings. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
Propiedades
Número CAS |
91532-92-2 |
|---|---|
Fórmula molecular |
C18H18ClN3O |
Peso molecular |
327.8 g/mol |
Nombre IUPAC |
2-(3-chlorophenyl)-7-phenyl-5,6,8,8a-tetrahydro-1H-imidazo[1,5-a]pyrazin-3-one |
InChI |
InChI=1S/C18H18ClN3O/c19-14-5-4-8-16(11-14)22-13-17-12-20(9-10-21(17)18(22)23)15-6-2-1-3-7-15/h1-8,11,17H,9-10,12-13H2 |
Clave InChI |
HFMZMICYUXWTRF-UHFFFAOYSA-N |
SMILES canónico |
C1CN2C(CN1C3=CC=CC=C3)CN(C2=O)C4=CC(=CC=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



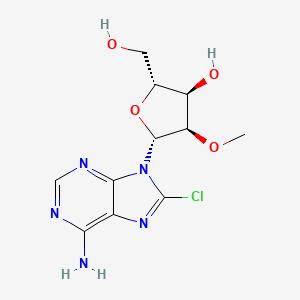

![3,7-Diiododibenzo[b,d]furan](/img/structure/B12903604.png)
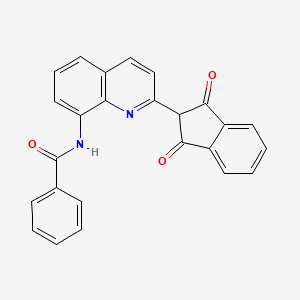
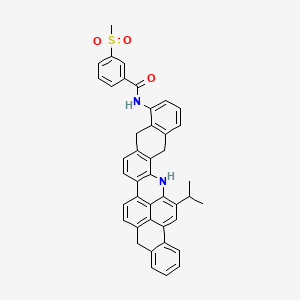
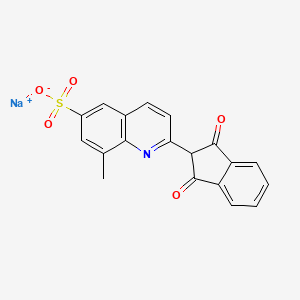
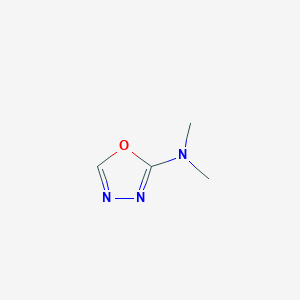
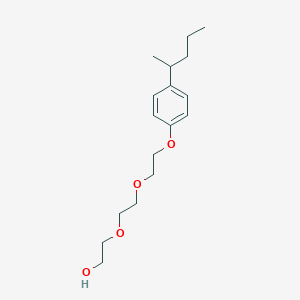
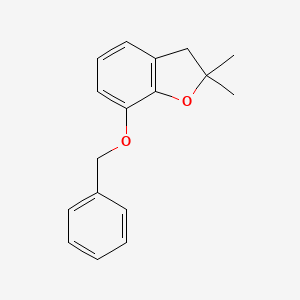
![Imidazo[1,2-a]pyrazin-8-amine, N-methyl-3-(4-pyridinyl)-](/img/structure/B12903634.png)
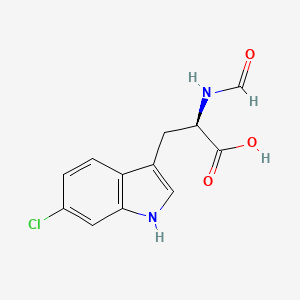
![5-({[(2-Methylphenyl)methyl]sulfanyl}methyl)-1,2-oxazol-3(2H)-one](/img/structure/B12903644.png)

